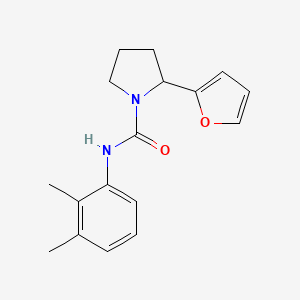![molecular formula C23H20N4O2S B4581649 4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)
4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole derivatives typically involves condensation reactions between various hydrazides and chlorides in specific solvents like N,N-dimethylacetamide. For instance, the condensation of 4-nitrobenzohydrazide and N-(4-chlorophenyl)benzimidoyl chloride leads to the formation of related triazole compounds, indicating a general pathway for synthesizing 1,2,4-triazole derivatives (Hu, Song, Chen, & Ma, 2007).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been extensively studied through X-ray diffraction techniques and density functional theory (DFT) calculations. These studies reveal that the triazole ring exhibits specific dihedral angles with respect to attached phenyl rings, influencing the compound's overall conformation and stability. The presence of hydrogen bonds, such as N-H…N and C-H…N, contributes to a two-dimensional network of molecules, highlighting the complex intermolecular interactions within these compounds (Șahin et al., 2011).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including bromine → lithium exchange reactions, demonstrating their reactivity towards different chemical agents. These reactions allow for further functionalization of the triazole ring, leading to the synthesis of a broad range of compounds with diverse chemical properties (Iddon & Nicholas, 1996).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in different domains. These properties are often determined through empirical studies, including X-ray crystallography and spectroscopic methods, providing insights into the compounds' stability and behavior under various conditions.
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including their reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies have shown that these compounds exhibit significant antioxidant activities and urease inhibition, suggesting their potential utility in various industrial and medicinal applications. For example, specific derivatives have demonstrated excellent antioxidant activity, surpassing standard drugs in efficacy (Khan et al., 2010).
Applications De Recherche Scientifique
Synthesis and Molecular Interactions : A study focused on the synthesis and characterization of triazole derivatives with functionalities like α-ketoester and phenyl substituents. These compounds, including triazole derivatives, form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).
Antitumor Evaluation : Derivatives of 1,2,4-triazole and benzothiazoles, including compounds similar to the one , have been synthesized and evaluated for antitumor activity. These compounds were found to exert cytostatic activities against various malignant human cell lines, indicating their potential use in cancer research (Racané et al., 2006).
Antioxidant and Urease Inhibition Activities : A study synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, finding that certain compounds exhibited significant antioxidant and urease inhibitory activities. This suggests their potential application in the development of therapeutic agents (Khan et al., 2010).
Molecular Docking Investigations : The structural, spectroscopic, and electronic properties of a triazole derivative were analyzed, and its radical scavenging activities were evaluated. The compound displayed significant scavenging activities, and its physicochemical, pharmacokinetic, and toxicity features were determined. This included a molecular docking study with SARS-CoV-2 main protease, suggesting potential therapeutic applications (Alaşalvar et al., 2021).
Antimicrobial Activities : Novel 1,2,4-triazole derivatives were synthesized and investigated for their antimicrobial activities against various bacterial and fungal strains. This research indicates their potential use in developing new antimicrobial agents (Upmanyu et al., 2011).
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-16-8-11-21(14-17(16)2)26-22(19-6-4-3-5-7-19)24-25-23(26)30-15-18-9-12-20(13-10-18)27(28)29/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVVFPSJPGDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)
![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)
![(4-fluorophenyl){4-[4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4581588.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)
![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)



![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581639.png)
![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4581661.png)